tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSMVSRKFOYMR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases include triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and base can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TsCl, nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted carbamates
Scientific Research Applications
Synthesis and Industrial Production
The synthesis of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is characterized by several innovative methods aimed at improving yield and safety for industrial applications. A notable method involves the use of di-tert-butyl dicarbonate as a reagent, which allows for a straightforward synthesis process with high purity and yield. This method addresses previous challenges in scaling up production due to safety risks associated with high-risk reactions .
Key Features of the Synthesis Process:
- Cost-effective : Utilizes readily available raw materials.
- High yield : Achieves yields up to 71% with high purity (>99%).
- Safety : Minimizes risks associated with hazardous reactions, making it suitable for large-scale production .
Biological Activities
This compound has demonstrated significant biological activities that make it a valuable compound in medicinal chemistry.
Antiparasitic Activity
Research indicates that derivatives synthesized from this compound exhibit inhibitory activity against protozoan parasites, particularly those from the Trypanosomatidae family. This includes diseases such as leishmaniasis and Human African Trypanosomiasis (HAT). The presence of a free amino group contributes to its inhibitory effects, while the hydroxyl and long-chain units enhance biological activity .
Antiviral and Anticancer Properties
Studies have shown that compounds derived from this compound possess high inhibitory activity against glycosidases, which are critical in various viral infections including HIV, as well as in cancer and diabetes treatment . The compound's ability to interfere with viral replication mechanisms positions it as a candidate for further development in antiviral therapies.
Synthesis of Spiro Marine Alkaloids
In 2017, researchers successfully synthesized two spiro marine alkaloids using this compound as a key intermediate. This synthesis was achieved through ring-closing metathesis (RCM), showcasing the compound's versatility in complex organic synthesis .
Neuroprotective Effects
A study evaluated the neuroprotective properties of a derivative of this compound, referred to as M4, against amyloid beta-induced toxicity in astrocytes. The results indicated that M4 could reduce oxidative stress markers and inflammatory cytokines, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis of Biological Effects
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate involves the protonation of the carbamate group, followed by the loss of the tert-butyl cation. This results in the formation of a carbamic acid intermediate, which can undergo decarboxylation to yield the free amine. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound in various chemical reactions.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Chain Length : The target compound’s C5 chain with an alkene offers unique reactivity (e.g., RCM) compared to shorter or saturated analogs .
- Branching : Branched derivatives like (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate exhibit higher lipophilicity, impacting solubility and membrane permeability .
- Synthesis Efficiency : Straight-chain tert-butyl carbamates often achieve high yields (94–98%) via direct coupling, while alkene-containing variants require specialized catalysts for functionalization .
Functional Group Variations
Hydroxyimino Derivatives
tert-Butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate (CAS: 77284-59-4, C₁₁H₂₃N₃O₃) introduces a hydroxyimino group, enhancing hydrogen-bonding capacity and metal coordination. This modification is critical in chelating agents and metalloenzyme inhibitors .
Chloro and Aryl-Substituted Analogs
- tert-Butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate (CAS: 174801-33-3) incorporates a chloro and benzyloxy group, increasing steric bulk and electrophilicity. Such derivatives are pivotal in kinase inhibitor synthesis .
- tert-Butyl [2-nitro-4-(thiophen-3-yl)phenyl]carbamate (95% yield) demonstrates the role of aromatic substituents in tuning electronic properties for catalysis or photochemical applications .
Physical and Spectral Properties
Table 2: NMR Data Comparison
Biological Activity
Tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a hydroxyl group and a carbamate moiety, which are essential for its biological interactions.
Structural Formula
Antiparasitic Activity
Research indicates that derivatives of this compound exhibit significant inhibitory activity against protozoan parasites, particularly those belonging to the Trypanosomatidae family. Notably, Patrick G. Steel's work in 2011 highlighted that these compounds could effectively inhibit diseases such as leishmaniasis and Human African Trypanosomiasis (HAT) through mechanisms involving the free amino group in their structure .
Antiviral and Anticancer Properties
The compound has also shown promise in treating viral infections and certain cancers. Studies have demonstrated that it possesses high inhibitory activity on glycosidases, which are crucial in various viral replication processes. The potential applications extend to treating conditions like HIV, tuberculosis, and diabetes .
Neuroprotective Effects
In recent studies, compounds similar to this compound have been evaluated for their neuroprotective effects. For instance, a related compound demonstrated moderate protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment . These findings indicate a multifaceted approach where such compounds can target multiple pathways involved in neurodegeneration.
Synthesis Methods
The synthesis of this compound involves several key steps that ensure high yield and purity. A notable synthetic route includes:
- Ring Closure Protection Reaction : The initial step involves protecting the hydroxyl group followed by alkylation.
- Reduction and Hydrolysis : Subsequent reactions include reduction processes to obtain the desired carbamate structure.
- Final Coupling Reaction : The final step involves coupling with di-tert-butyl dicarbonate to yield the target compound .
Synthesis Flowchart
| Step | Description |
|---|---|
| 1 | Ring closure protection reaction |
| 2 | Alkylation and hydrolysis |
| 3 | Reduction reaction |
| 4 | Final coupling with di-tert-butyl dicarbonate |
Case Study 1: Antiparasitic Efficacy
In a study published in Organic & Biomolecular Chemistry, researchers synthesized multiple derivatives of this compound and tested their efficacy against Leishmania species. The results indicated that specific modifications to the carbamate structure significantly enhanced antiparasitic activity .
Case Study 2: Neuroprotective Mechanisms
A recent investigation into neuroprotective compounds highlighted the ability of certain derivatives to inhibit amyloid-beta aggregation effectively. This study utilized both in vitro and in vivo models to assess the protective effects on neuronal cells exposed to neurotoxic agents .
Q & A
Q. Key Considerations :
- Monitor reaction progress using polarimetry or chiral HPLC .
- Optimize solvent systems (e.g., hexane/ethanol mixtures) to enhance stereochemical outcomes .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods to minimize inhalation risks, as recommended in Safety Data Sheets ().
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste ().
- Storage : Store at 2–8°C in airtight containers away from oxidizers ().
Note : While no acute toxicity data are available for this specific compound, structurally similar carbamates () may cause respiratory irritation. Conduct a risk assessment before scaling up reactions.
Basic: How can the purity and structure of this compound be validated post-synthesis?
Q. Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity ().
- Spectroscopy :
- NMR : Confirm stereochemistry via - and -NMR, focusing on coupling constants (e.g., allylic protons in the pent-4-en-2-yl group) .
- IR : Verify carbamate C=O stretching (~1690–1730 cm) and hydroxyl O-H bands (~3200–3600 cm) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., expected [M+H] for CHNO: 202.1443) .
Advanced: How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?
Q. Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELX () for structure refinement.
- Procedure :
Index and integrate diffraction data with SHELXS/SHELXD.
Refine using SHELXL, applying restraints for disordered moieties (e.g., tert-butyl groups).
Validate hydrogen bonding networks (e.g., carbamate N-H···O interactions) .
- Discrepancy Resolution : If NMR suggests conformational flexibility (e.g., rotamers), SCXRD provides a static model. Cross-validate with DFT calculations (e.g., Gaussian) to reconcile dynamic vs. solid-state structures .
Advanced: What strategies improve yield in stereoselective synthesis of this carbamate?
Q. Methodological Answer :
- Catalytic Systems : Use Pd-catalyzed asymmetric allylic amination to install the hydroxyl-pentenyl group ().
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine group ().
- Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions (e.g., epimerization) .
Case Study : reports a 72% yield for a similar carbamate using EDCI/HOBt coupling at 0°C.
Advanced: How to address instability of the hydroxypentenyl moiety during reactions?
Q. Methodological Answer :
- Protection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent elimination ().
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid base-catalyzed degradation ().
- Additives : Include radical inhibitors (e.g., BHT) in refluxing solvents to suppress oxidative decomposition .
Advanced: What analytical techniques characterize the compound’s stability under varying storage conditions?
Q. Methodological Answer :
- Accelerated Stability Testing :
- Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks.
- Analyze degradation via UPLC-MS ().
- Kinetic Studies : Monitor hydrolysis rates (e.g., in buffered solutions) using -NMR to quantify tert-butyl group cleavage .
Q. Table: Stability Data from Analogous Compounds
| Condition | Degradation Products | Half-Life (Days) | Source |
|---|---|---|---|
| pH 7.4, 37°C | Carbamic acid, tert-butanol | 14 | |
| UV light exposure | Oxidized alkene derivatives | 7 |
Advanced: How to troubleshoot low reproducibility in coupling reactions involving this carbamate?
Q. Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., molecular sieves in DCM) to prevent Boc-group hydrolysis ().
- Catalyst Screening : Test Pd(OAc), CuI, or organocatalysts for efficiency ().
- Stoichiometry : Optimize reagent ratios (e.g., 1.2 equiv. of amine nucleophile) to drive reaction completion .
Example : achieved 85% yield by using 1.5 equiv. EDCI and 4Å molecular sieves in DMF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
